molecular formula C6H5N3S B1590088 2-(Methylthio)pyrimidine-5-carbonitrile CAS No. 38275-43-3

2-(Methylthio)pyrimidine-5-carbonitrile

Cat. No. B1590088
CAS RN: 38275-43-3
M. Wt: 151.19 g/mol
InChI Key: NCVUCROTSCMJDI-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrimidine-5-carbonitrile, also known as MTPC, is an organic compound with a wide range of applications in scientific research. It is a versatile compound, as it can be used to synthesize a variety of molecules with various properties. It is a key component in the synthesis of many pharmaceuticals, including antibiotics, antifungal agents, and antiviral drugs. Additionally, MTPC has been used in the study of biochemical and physiological processes, such as signal transduction and gene regulation.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of N2-arylaminopyrimidine-5-carbonitrile Derivatives : An efficient synthesis method for N2-arylaminopyrimidine-5-carbonitrile derivatives was developed using 2-methylthio-pyrimidine-5-carbonitrile, showcasing high chemical tolerance for various functional groups (Rostamizadeh, Nojavan, & Aryan, 2015).
  • Creation of Thieno[2,3-d]pyrimidines : Thieno[2,3-d]pyrimidines were synthesized from 6-(substituted methylthio)-5-pyrimidinecarbaldehyde and carbonitrile intermediates derived from 6-chloropyrimidine-5-carbaldehydes, highlighting the versatility of 2-(methylthio)pyrimidine-5-carbonitrile in creating complex molecules (Clark, Shahhet, Korakas, & Varvounis, 1993).

Chemical Properties and Reactions

  • Reduction by LiAlH4 : Ethyl 2-methylthio-pyrimidine-5-carboxylate, when reduced by LiAlH4, forms ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate, demonstrating the reactivity of 2-(methylthio)pyrimidine-5-carbonitrile under reduction conditions (Yu-xiu et al., 2007).
  • Fused Pyrimidines Synthesis : Reactions with 2-methylthiopyrimidines led to the synthesis of new fused pyrimidines, showing the compound's utility in creating complex heterocyclic structures (El-Reedy, Hussain, Ali, & Abdel-motty, 1989).

Medicinal Chemistry

  • Anticancer and Anti-inflammatory Applications : A novel series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles was synthesized and showed promising anticancer potential against breast cancer cell lines, and significant anti-inflammatory activities, expanding the therapeutic domain of this series (Bhale et al., 2022).

Catalysis and Green Chemistry

  • Environmentally Benign Synthesis : Novel 4-amino-6-aryl-2-methylthio pyrimidine-5-carbonitrile derivatives were synthesized using MCM-41-NH2 as a nanoreactor and nanocatalyst, highlighting an environmentally friendly approach to producing these compounds (Rostamizadeh & Nojavan, 2014).

properties

IUPAC Name

2-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVUCROTSCMJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518922
Record name 2-(Methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)pyrimidine-5-carbonitrile

CAS RN

38275-43-3
Record name 2-(Methylthio)-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38275-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfanyl)pyrimidine-5-carbonitrile
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Synthesis routes and methods

Procedure details

To a stirred mixture of 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile (0.843 g, 4.54 mmol) and zinc dust (1.48 g, 22.71 mmol) in ethanol (7.5 mL) and water (1.4 mL) was slowly added acetic acid (0.29 mL, 5.13 mmol). The resulting reaction mixture was vigorously stirred for 3 h. The solids were removed by filtration and the filtrate concentrated in vacuo. The residue was chromatographed on silica gel 60 (35 g), eluting with 10:1-20:89-70 CH2Cl2:2-propanol:hexane to give the title compound. M.S. (M+1): 152.
Quantity
0.843 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.48 g
Type
catalyst
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
S Rostamizadeh, M Nojavan - Journal of Heterocyclic …, 2014 - Wiley Online Library
… reports found in the literature about their synthesis prompted us to find a new efficient and eco-friendly procedure for the direct synthesis of novel 2-methylthio pyrimidine-5-carbonitrile …
Number of citations: 19 onlinelibrary.wiley.com
SAM Abdel-Aziz, MA Hussein… - Bulletin of …, 2011 - journals.ekb.eg
A new series of 4-amino-5-cyano-2-methyl/benzylthio (or substituted amino) 6-substituted phenyl pyrimidines 5a-l, and 2-methyl/benzylthio (or substituted amino)-5-cyano-1,6-dihydro-…
Number of citations: 9 journals.ekb.eg
NM El-Dydamony, RM Abdelnaby… - Journal of Enzyme …, 2022 - Taylor & Francis
A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile was developed linked to an aromatic moiety via N-containing bridge and then evaluated for their cytotoxic …
Number of citations: 7 www.tandfonline.com
A Al-Mahmoudy, A Hassan, T Ibrahim… - Anti-Cancer Agents …, 2022 - ingentaconnect.com
Background: Pyrimidine-5-carbonitrile has a broad spectrum of biological activities such as antiviral, antioxidant, and anticancer activities. Among similar compounds, monastrol is the …
Number of citations: 2 www.ingentaconnect.com
E Abdelghani, SA Said, MG Assy… - Arabian Journal of …, 2017 - Elsevier
The reaction of 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 1 with benzylidenemalononitrile and/or methyl iodide has yielded dihydropyrimido[1,2-a]…
Number of citations: 36 www.sciencedirect.com
L Rong, S Xia, S Yin, S Tao, Y Zha, S Tu - Research on Chemical …, 2013 - Springer
Abstracts An efficient and facile synthesis of thiosubstituted pyrimidine derivatives (4-amino-6-aryl-2-alkylthiopyrimidine-5-carbonitrile derivatives) by one-pot multicomponent reaction of …
Number of citations: 6 link.springer.com
L Yu-Xiu, C Ming-Bo, Z Qi-Qi… - Journal of Chemical …, 2007 - journals.sagepub.com
The reduction of ethyl 2-methylthio-(or 2-ethoxy)pyrimidine-5-carboxylate by LiAlH 4 afforded ethyl 2-methylthio-(or 2-ethoxy)-1,6-dihydropyrimidine-5-carboxylate as the main product. …
Number of citations: 1 journals.sagepub.com
S Rostamizadeh, M Nojavan, R Aryan - Chinese Chemical Letters, 2015 - Elsevier
… An efficient and high-yielding synthesis of N 2 -arylaminopyrimidine-5-carbonitrile derivatives starting from arylamines and 2-methylthio-pyrimidine-5-carbonitrile derivatives has been …
Number of citations: 4 www.sciencedirect.com
S Rostamizadeh, N Shokri, M Nojavan - 2014 - sid.ir
MAGNETIC METAL NANOPARTICLES HAVE EMERGED AS A NEW CLASS OF NANO CATALYSTS SYSTEM FOR REACTIONS NEEDING ALKALINE PROMOTERS. SO FE 3 O 4 …
Number of citations: 2 www.sid.ir
S Tumkevičius - Liebigs Annalen, 1995 - Wiley Online Library
Ethyl 5‐substituted 7‐(methylthio)‐5H‐1‐thia‐3,5,6,8‐ tetra‐azaacenaphthylene‐2‐carboxylates (5a‐f) representing a new heterocyclic system were prepared by acid‐catalyzed …

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